molecular formula C19H21NO4 B1663338 Govadine CAS No. 60342-43-0

Govadine

Cat. No. B1663338
CAS RN: 60342-43-0
M. Wt: 327.4 g/mol
InChI Key: FQPSOJRHFJUUMC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Govadine is a chemical compound that has recently gained attention due to its potential applications in scientific research. It is a synthetic derivative of a natural product called berberine, which is found in various plants and has been used in traditional medicine for centuries. Govadine has shown promise in various fields of research, including cancer treatment, diabetes management, and neurodegenerative diseases. In

Scientific Research Applications

  • Cognitive Deficits in Schizophrenia : Govadine has been evaluated for its effects on cognitive deficits in schizophrenia. A study found that l-Govadine, but not d-govadine, blocked the disruptive effects of MK-801 on paired-associate learning in rats, a model for cognitive impairment in schizophrenia. This indicates its potential as a treatment for cognitive symptoms of schizophrenia (Lins, Phillips, & Howland, 2015).

  • Antipsychotic Efficacy : Research involving the D- and L-stereoisomers of Govadine demonstrated that L-Govadine improved measures predictive of antipsychotic efficacy, such as positive symptoms in schizophrenia, through antagonism of DA-D2 receptors. In contrast, D-Govadine showed potential as a cognitive enhancer in tasks dependent on prefrontal cortex function (Lapish et al., 2014).

  • Dopamine D1 and D2 Receptor Modulation : Govadine targets both dopamine D1 and D2 receptors, showing promise for the treatment of both positive and negative symptoms of schizophrenia. Its unique interaction with dopamine receptors underlines its potential as an antipsychotic agent (Zhai, Miller, & Sammis, 2012).

  • Conditioned Avoidance Responding : A study comparing D,L-Govadine with other antipsychotics found that it produced a consistent effect across administrations in a conditioned avoidance responding task, suggesting a desirable profile for a candidate antipsychotic compound (Ashby, Lapish, & Phillips, 2015).

  • Effects on Conditioned Place Preference : Govadine has been studied for its effects on conditioned associations and extinction learning, particularly in the context of amphetamine or food reward. This research suggests Govadine's potential application in treating psychostimulant drug dependence (Nesbit, Dias, & Phillips, 2017).

  • Cognitive Flexibility and Schizophrenia : Govadine's effects on cognitive flexibility, a key deficit in schizophrenia, have been explored. The d-enantiomer improved set-shifting, a form of cognitive flexibility, suggesting its potential as a treatment for cognitive deficiencies related to schizophrenia (Dalton, Floresco, & Phillips, 2021).

  • Prepulse Inhibition and Schizophrenia : The effects of Govadine on prepulse inhibition (PPI), a measure of sensorimotor gating disrupted in schizophrenia, have been investigated. L-govadine, in particular, showed promise in blocking PPI disruption, supporting further testing of l-govadine as an antipsychotic (Lins, Marks, Phillips, & Howland, 2017).

properties

CAS RN

60342-43-0

Product Name

Govadine

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

InChI

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1

InChI Key

FQPSOJRHFJUUMC-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Other CAS RN

60342-43-0

synonyms

(-)-Govadine;  (S)-Govadine;  (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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